4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a nitro group, a cyano group, and a boronate ester. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronate ester group which can participate in Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters, a class of compounds to which our compound belongs, can undergo a process called protodeboronation . This process involves the removal of the boron group from the molecule, which can be catalyzed using a radical approach .
Biochemical Pathways
The protodeboronation process can be paired with a matteson–ch2–homologation, allowing for a formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in organic solvents . Its stability might be influenced by environmental conditions, as it’s insoluble in water but may hydrolyze in a humid environment .
Result of Action
The protodeboronation process and subsequent transformations can lead to the formation of new compounds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under an inert atmosphere and should be stored in a sealed, dry, and dark place . It’s also known that the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl
Properties
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBIUGNFDSEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675092 |
Source
|
Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-28-6 |
Source
|
Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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